molecular formula C15H19NO B5143730 N,N-diallyl-3,5-dimethylbenzamide

N,N-diallyl-3,5-dimethylbenzamide

Cat. No. B5143730
M. Wt: 229.32 g/mol
InChI Key: LWZXSGISZDJAAV-UHFFFAOYSA-N
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Description

N,N-diallyl-3,5-dimethylbenzamide (DADMB) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DADMB is a member of the N,N-diallyl series of compounds that are known for their diverse biological activities. This compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory diseases.

Mechanism of Action

The mechanism of action of N,N-diallyl-3,5-dimethylbenzamide involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. N,N-diallyl-3,5-dimethylbenzamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of the expression of pro-inflammatory cytokines and COX-2, resulting in the attenuation of the inflammatory response.
Biochemical and Physiological Effects:
N,N-diallyl-3,5-dimethylbenzamide has been shown to exert a wide range of biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are key mediators of inflammation and oxidative stress. N,N-diallyl-3,5-dimethylbenzamide also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins and contribute to tissue damage in inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N,N-diallyl-3,5-dimethylbenzamide in lab experiments is its potent anti-inflammatory activity. This makes it a valuable tool for studying the role of inflammation in various disease models. However, one of the limitations of using N,N-diallyl-3,5-dimethylbenzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N,N-diallyl-3,5-dimethylbenzamide. One potential application is in the treatment of neuroinflammatory diseases such as Alzheimer's and Parkinson's disease. N,N-diallyl-3,5-dimethylbenzamide has been shown to cross the blood-brain barrier and reduce neuroinflammation in animal models of these diseases. Another potential application is in the development of novel anti-inflammatory drugs that target the NF-κB signaling pathway. N,N-diallyl-3,5-dimethylbenzamide can serve as a lead compound for the development of more potent and selective inhibitors of NF-κB activation. Additionally, the use of N,N-diallyl-3,5-dimethylbenzamide in combination with other anti-inflammatory agents may lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of N,N-diallyl-3,5-dimethylbenzamide involves the reaction of 3,5-dimethylbenzoic acid with allyl bromide and sodium hydride in dimethylformamide (DMF) at room temperature. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N,N-diallyl-3,5-dimethylbenzamide as a white crystalline solid in good yield.

Scientific Research Applications

N,N-diallyl-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N,N-diallyl-3,5-dimethylbenzamide has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins.

properties

IUPAC Name

3,5-dimethyl-N,N-bis(prop-2-enyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-5-7-16(8-6-2)15(17)14-10-12(3)9-13(4)11-14/h5-6,9-11H,1-2,7-8H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZXSGISZDJAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(CC=C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N,N-di(prop-2-en-1-yl)benzamide

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